![molecular formula C14H18N2 B1385215 N-(1H-Indol-6-ylmethyl)cyclopentanamine CAS No. 1017791-15-9](/img/structure/B1385215.png)
N-(1H-Indol-6-ylmethyl)cyclopentanamine
Overview
Description
N-(1H-Indol-6-ylmethyl)cyclopentanamine is a chemical compound with the molecular formula C14H18N2 . It has a unique structure that enables diverse applications, including drug discovery, organic synthesis, and catalysis.
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an indole ring attached to a cyclopentanamine group . The exact structural details are not provided in the available resources.Physical And Chemical Properties Analysis
This compound has a molecular weight of 214.31 . Additional physical and chemical properties are not detailed in the available resources.Scientific Research Applications
Synthetic Applications :
- Katritzky et al. (1996) demonstrated the synthesis of substituted carbazoles and cyclopent[b]indoles from 1-Methyl-3-(benzotriazol-1-ylmethyl)indole. This process involves lithiation, 1,4-addition, and intramolecular cyclization, leading to a range of substituted carbazoles and cyclopent[b]indoles with potential applications in chemical synthesis (Katritzky et al., 1996).
Biological Activities and Potential Therapeutic Uses :
- Semenov and Granik (2004) reviewed the chemistry of N-(1H-indol-3-ylmethyl)-N,N-dimethylamine (gramine), a compound used in the synthesis of biologically significant compounds like L-tryptophan and serotonin. They discussed its role in neuropharmacology and as a precursor to plant growth hormones (Semenov & Granik, 2004).
- Dunetz and Danheiser (2005) developed a method for synthesizing substituted indolines and indoles via intramolecular cycloaddition of ynamides and conjugated enynes. This method provides access to indolines and indoles with various substitutions, which are significant in pharmaceutical research (Dunetz & Danheiser, 2005).
- In the field of cancer research, Zhang et al. (2017) synthesized a series of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives as potential epidermal growth factor receptor (EGFR) inhibitors and evaluated their anticancer activities. This highlights the application of such compounds in developing new anticancer agents (Zhang et al., 2017).
Chemical Reactions and Derivatives :
- Afsah and Jackson (1984) worked on the synthesis and reactions of N-indol-3-ylmethylalkylamines and related compounds. They developed new methods for synthesizing a series of these compounds, which are valuable intermediates in the synthesis of other indole alkaloids (Afsah & Jackson, 1984).
Mechanism of Action
The mechanism of action of N-(1H-Indol-6-ylmethyl)cyclopentanamine is not specified in the available resources. Its potential applications in drug discovery suggest it may interact with biological systems in a significant way.
Safety and Hazards
properties
IUPAC Name |
N-(1H-indol-6-ylmethyl)cyclopentanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2/c1-2-4-13(3-1)16-10-11-5-6-12-7-8-15-14(12)9-11/h5-9,13,15-16H,1-4,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDSREFSRVFBBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2=CC3=C(C=C2)C=CN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801286605 | |
Record name | N-Cyclopentyl-1H-indole-6-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801286605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1017791-15-9 | |
Record name | N-Cyclopentyl-1H-indole-6-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1017791-15-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Cyclopentyl-1H-indole-6-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801286605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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